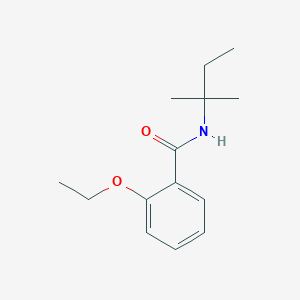
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, also known as EFA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFA is a synthetic compound that is derived from indole, which is a naturally occurring compound found in plants and animals. The compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to modulate the expression of certain genes involved in the regulation of cell growth and differentiation, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to scavenge free radicals, which are involved in the development of oxidative stress. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to induce apoptosis, which is a process of programmed cell death that is involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its potent biological activities, its synthetic nature, and its availability. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be synthesized in large quantities, which makes it a cost-effective compound for lab experiments. However, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide also has some limitations for lab experiments, including its potential toxicity, its limited solubility, and its instability in certain conditions. These limitations need to be taken into consideration when designing experiments involving 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide.
Zukünftige Richtungen
There are several future directions for research involving 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, including the development of new synthetic methods for 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide, the elucidation of its mechanism of action, and the evaluation of its potential applications in various fields. One future direction is the development of new analogs of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide with improved biological activities and reduced toxicity. Another future direction is the evaluation of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in preclinical and clinical studies for its potential use in the treatment of inflammatory diseases and cancer. Additionally, the potential applications of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide in agriculture and environmental science need to be further explored. Overall, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide is a promising compound with a wide range of potential applications, and further research is needed to fully understand its biological activities and potential uses.
Synthesemethoden
The synthesis of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide involves the reaction of 7-ethyl-3-formylindole with 3-methoxyphenylacetic acid in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and time, to ensure the formation of the desired product. The yield of 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide can be improved by optimizing the reaction conditions and using high-quality starting materials.
Wissenschaftliche Forschungsanwendungen
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has also been found to have anticancer properties, which make it a potential candidate for cancer therapy. In agriculture, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have plant growth-promoting properties, which make it a potential candidate for improving crop yield and quality. In environmental science, 2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide has been found to have antioxidant properties, which make it a potential candidate for reducing oxidative stress in living organisms.
Eigenschaften
IUPAC Name |
2-(7-ethyl-3-formylindol-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-14-6-4-9-18-15(13-23)11-22(20(14)18)12-19(24)21-16-7-5-8-17(10-16)25-2/h4-11,13H,3,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYESTLHMVYPWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-3-formyl-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
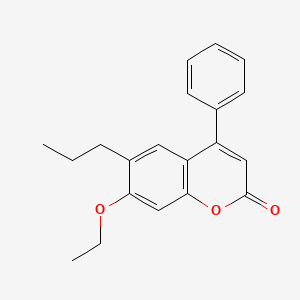
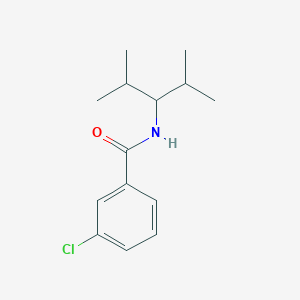

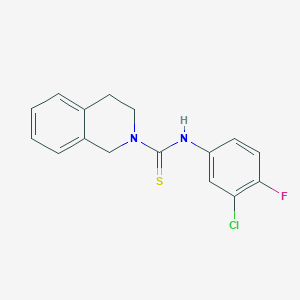
![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)
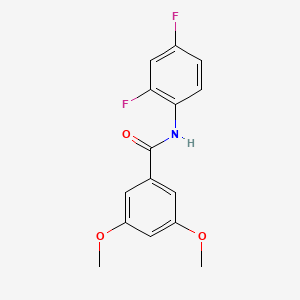
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)
